molecular formula C20H21F3N4O2 B12743387 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)- CAS No. 134337-00-1

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-

Cat. No.: B12743387
CAS No.: 134337-00-1
M. Wt: 406.4 g/mol
InChI Key: SQFBOHNTWAUCHN-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)- is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo(4,5-b)pyridin-2(3H)-one derivatives typically involves the reaction of 2-hydroxy-3-aminopyridine with various reagents. For instance, the reaction with potassium ethylxanthogenate can yield oxazolo(4,5-b)pyridine-2(3H)-thione . The structure of the synthesized compound is confirmed using techniques such as PMR, IR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one derivatives have been explored for various scientific research applications:

Mechanism of Action

The mechanism of action for oxazolo(4,5-b)pyridin-2(3H)-one derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives have shown efficacy in inhibiting cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)- stands out due to its trifluoromethylphenyl and piperazinyl substituents, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

CAS No.

134337-00-1

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

3-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-1-5-16(14-15)26-12-10-25(11-13-26)8-3-9-27-18-17(29-19(27)28)6-2-7-24-18/h1-2,4-7,14H,3,8-13H2

InChI Key

SQFBOHNTWAUCHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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